3-Amino-4-sulfamoylbenzamide
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Overview
Description
3-Amino-4-sulfamoylbenzamide is an organic compound with the molecular formula C7H9N3O3S and a molecular weight of 215.23 g/mol It is characterized by the presence of an amino group, a sulfamoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-sulfamoylbenzamide typically involves the reaction of 3-nitro-4-sulfamoylbenzoic acid with ammonia or an amine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound . Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or chemical reductants such as iron powder and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-4-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to various biological effects . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3-Amino-4-sulfamoylbenzamide can be compared with other similar compounds, such as:
- 4-Amino-3-sulfamoylbenzoic acid
- 3-Amino-4-sulfamoylbenzoic acid
- N-benzyl-4-sulfamoylbenzamide
These compounds share similar structural features but differ in their specific functional groups and positions. The uniqueness of this compound lies in its specific arrangement of the amino and sulfamoyl groups, which imparts distinct chemical and biological properties .
Biological Activity
3-Amino-4-sulfamoylbenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure:
- Chemical Formula: C₇H₈N₄O₃S
- Molecular Weight: 216.23 g/mol
Functional Groups:
- Amino group (-NH₂)
- Sulfamoyl group (-SO₂NH₂)
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. Notably, it has been shown to inhibit carbonic anhydrase, an enzyme involved in several physiological processes, including acid-base balance and respiration. This inhibition can lead to a range of biological effects, including:
- Antimicrobial Activity: The compound exhibits significant antibacterial properties against various pathogens.
- Anticancer Effects: Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells by disrupting tubulin polymerization, which is essential for mitosis.
Antimicrobial Activity
In a study assessing the antimicrobial properties of sulfamoylbenzamide derivatives, this compound was found to effectively inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In cancer research, the compound has been tested against multiple human cancer cell lines. A notable study revealed that it inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with an IC₅₀ value of approximately 5 µM. The mechanism involved was linked to the prevention of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the structure of this compound can significantly affect its biological activity. For instance:
- Substituents on the benzene ring : Variations in substituents can enhance or reduce potency against specific targets.
- Amino group position : The positioning of the amino group relative to the sulfamoyl group plays a critical role in enzyme binding affinity.
Case Study 1: Antiviral Activity Against HBV
Research has shown that sulfamoylbenzamide derivatives can inhibit Hepatitis B Virus (HBV) nucleocapsid assembly. In vitro studies demonstrated that these compounds bind to the HBV core protein, preventing the formation of functional viral capsids. This interaction was characterized by a significant reduction in cytoplasmic HBV DNA levels .
Case Study 2: Cancer Cell Line Studies
In a comparative study involving multiple cancer cell lines, derivatives of this compound showed varying degrees of efficacy. The most potent derivative exhibited an IC₅₀ value significantly lower than that of standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .
Properties
IUPAC Name |
3-amino-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-5-3-4(7(9)11)1-2-6(5)14(10,12)13/h1-3H,8H2,(H2,9,11)(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFHVWWRFHGXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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